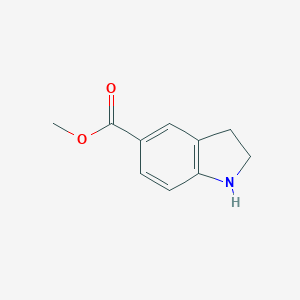

Methyl indoline-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAPQJBMJBCZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617968 | |

| Record name | Methyl 2,3-dihydro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141452-01-9 | |

| Record name | Methyl 2,3-dihydro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,3-dihydro-1H-indole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Indoline Scaffold

An In-Depth Technical Guide to Methyl Indoline-5-Carboxylate for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond simple data recitation to provide in-depth, field-proven insights into its synthesis, properties, and applications, grounded in established scientific principles.

This compound (CAS No. 141452-01-9) is a heterocyclic organic compound featuring a dihydroindole (indoline) core. Unlike its aromatic counterpart, methyl indole-5-carboxylate, the saturated 2,3-bond of the indoline structure imparts a three-dimensional geometry. This non-planar conformation is of significant interest in medicinal chemistry, as it allows for more specific and complex interactions with the active sites of biological targets. The indoline scaffold is a privileged structure found in numerous natural products and synthetic pharmaceuticals, valued for its role in creating potent and selective therapeutic agents.[1] This guide focuses on the methyl ester at the 5-position, a key intermediate for further functionalization in synthetic chemistry.

Core Chemical and Physical Properties

A precise understanding of a compound's physical properties is fundamental to its application in experimental work, from reaction setup to purification and storage. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 141452-01-9 | [2][3] |

| Molecular Formula | C₁₀H₁₁NO₂ | [3] |

| Molecular Weight | 177.20 g/mol | [3] |

| Appearance | Off-White Solid | [3] |

| Melting Point | 67-69 °C | [3] |

| Boiling Point | 331.0 ± 31.0 °C (Predicted) | [3] |

| Density | 1.162 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [3] |

| Storage | 2-8°C, Keep in dark place, Sealed in dry | [3] |

Synthesis: Selective Reduction of the Indole Ring

The most common and efficient route to this compound is via the selective reduction of the corresponding indole, Methyl indole-5-carboxylate (CAS No. 1011-65-0).[2][4] This transformation is a cornerstone of indoline chemistry.

Mechanistic Rationale

The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid is the preferred reagent. Unlike more powerful hydrides (e.g., LiAlH₄) which would risk reducing the ester group, NaBH₃CN is a milder agent. In the acidic environment, the indole nitrogen is protonated, activating the C2=C3 double bond towards nucleophilic attack by the hydride. This selectivity is paramount to preserving the crucial carboxylate functionality for subsequent reactions.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the reduction of Methyl indole-5-carboxylate.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for ensuring reaction success.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 1H-indole-5-carboxylate (1.0 g, 5.71 mmol) in acetic acid (10 mL).[2][4] The dissolution indicates the reactant is ready for the next step.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is a critical control step to manage the exothermic nature of the hydride addition and prevent side reactions.

-

Reagent Addition: Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol, 3.0 eq) to the stirred solution over a period of 5 minutes.[2][4] A slow, portion-wise addition is essential for safety and selectivity.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[2][4] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Quenching and Solvent Removal: After 1 hour, carefully add water (3 mL) to quench any remaining reducing agent. Concentrate the entire mixture under reduced pressure (rotary evaporation) to remove the acetic acid and water.[4]

-

Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (150 mL) to neutralize any residual acetic acid. The aqueous phase should be back-extracted with ethyl acetate (2 x 75 mL) to maximize product recovery.[2][4]

-

Final Wash and Drying: Combine all organic phases and wash with saturated saline (brine, 150 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][4]

-

Purification: The crude product is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-50% ethyl acetate in hexane, often containing a small amount of triethylamine (0.1%) to prevent the product from tailing on the acidic silica.[2][4] This step yields the pure this compound, typically as an off-white solid with a yield of around 99%.[4]

Applications in Drug Discovery and Chemical Biology

The indoline core is a versatile scaffold in medicinal chemistry, and this compound serves as a key starting material for building more complex molecules.

-

Anti-Inflammatory Agents: The indoline structure is a core component of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, which are being investigated as novel anti-inflammatory drugs.[5] The specific stereochemistry and vectoral presentation of substituents on the indoline ring are critical for achieving dual-target affinity.

-

Anticancer Therapeutics: Dihydroindole derivatives have been successfully developed as histone deacetylase (HDAC) inhibitors.[1] The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid and then coupled with other fragments to build potent enzyme inhibitors.

-

Central Nervous System (CNS) Agents: The three-dimensional shape of the indoline nucleus is well-suited for interaction with G-protein coupled receptors (GPCRs) and ion channels in the CNS.

-

Synthetic Building Block: The secondary amine of the indoline ring can be readily functionalized (e.g., via acylation, alkylation, or arylation), while the methyl ester can be hydrolyzed, reduced, or converted to an amide, providing multiple handles for synthetic diversification.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is essential. A standard analytical workflow involves multiple spectroscopic techniques.

Caption: Standard analytical workflow for product characterization.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, two aliphatic methylene groups (CH₂) in the five-membered ring (typically seen as triplets around 3.0-3.6 ppm), the N-H proton (a broad singlet), and the methyl ester singlet (-OCH₃) around 3.8 ppm.

-

¹³C NMR: The carbon spectrum will confirm the presence of the ester carbonyl carbon (~167 ppm), aromatic carbons, two aliphatic carbons, and the methyl ester carbon.[6] The absence of signals corresponding to the C2=C3 double bond of the indole starting material is a key indicator of a successful reduction.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or similar techniques should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.2.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong carbonyl (C=O) stretch from the ester group (~1700-1720 cm⁻¹) and an N-H stretch (~3300-3400 cm⁻¹).

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended (2-8°C).[3] The compound is stable under normal conditions.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Note: While specific hazard data for this exact compound is limited, related indole and indoline compounds are classified as skin and eye irritants.[7][9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for the design and synthesis of complex, biologically active molecules. Its value lies in the non-planar indoline core, which offers distinct advantages over aromatic systems in achieving specific molecular recognition. A thorough understanding of its synthesis, properties, and handling, as detailed in this guide, empowers researchers to fully leverage its potential in advancing the frontiers of drug discovery and chemical science.

References

- Hudlicky, T., & Kwart, L. D. (1998). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthesis, 1998(12), 1417-1420.

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737635, methyl 1H-indole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]

- da Silva, J. P., et al. (2020).

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate NMR. Retrieved from [Link]

- Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 14897–14917.

- Wang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235.

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 141452-01-9 [chemicalbook.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of Methyl Indoline-5-Carboxylate

An In-depth Analysis of a Two-Step Synthetic Pathway from Indole-5-Carboxylic Acid for Drug Development Professionals

Executive Summary

Methyl indoline-5-carboxylate is a pivotal structural motif and a versatile building block in medicinal chemistry, frequently incorporated into pharmacologically active agents. This guide provides a comprehensive, field-proven methodology for its synthesis starting from the readily available indole-5-carboxylic acid. We present a robust two-step synthetic strategy: an initial Fischer-Speier esterification to produce the intermediate, methyl 1H-indole-5-carboxylate, followed by a highly selective reduction of the indole nucleus to the desired indoline. This document elucidates the chemical principles, provides detailed, step-by-step protocols, and offers expert insights into process optimization and potential challenges, ensuring a reliable and scalable synthesis for research and development applications.

Introduction: Strategic Importance and Synthetic Rationale

The indoline scaffold is a privileged heterocycle in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its saturated pyrrolidine ring, fused to a benzene nucleus, offers a three-dimensional geometry distinct from its aromatic indole precursor, which is crucial for specific receptor binding. The 5-carboxy functional group, protected as a methyl ester, serves as a versatile handle for further chemical elaboration, making this compound a high-value intermediate.

The primary challenge in this synthesis lies in the selective reduction of the indole's electron-rich pyrrole ring without affecting the benzene ring or the carboxylate group. Direct catalytic hydrogenation of unprotected indoles can be problematic, often requiring harsh conditions and suffering from catalyst poisoning by the basic indoline product.[1][2] Other methods may lack selectivity or employ hazardous reagents.

This guide outlines a strategic sequence that circumvents these issues:

-

Esterification: Conversion of indole-5-carboxylic acid to its methyl ester. This step protects the carboxylic acid from potential side reactions during reduction and slightly deactivates the aromatic system.

-

Selective Reduction: Hydrogenation of the intermediate, methyl 1H-indole-5-carboxylate, to the target indoline using a chemoselective hydride reagent.

This esterify-then-reduce approach is chosen for its high fidelity, exceptional yields, and operational simplicity, making it superior to the reverse strategy of reducing the indole acid first.

Section 1: Step 1 - Esterification of Indole-5-Carboxylic Acid

Principle and Mechanism: The Fischer-Speier Esterification

The conversion of indole-5-carboxylic acid to methyl 1H-indole-5-carboxylate is most effectively achieved via the Fischer-Speier esterification.[3][4] This acid-catalyzed condensation reaction between a carboxylic acid and an alcohol is a classic, equilibrium-driven process.

The mechanism involves several key steps:

-

Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The catalyst is regenerated by the removal of a proton, yielding the final ester product.[5][6]

To drive the equilibrium towards the product, methanol is typically used in large excess, serving as both a reagent and the solvent.

Detailed Experimental Protocol: Synthesis of Methyl 1H-indole-5-carboxylate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-5-carboxylic acid (10.0 g, 62.1 mmol).

-

Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3.0 mL) with stirring. The mixture may warm slightly.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Reduce the volume of methanol to approximately 30 mL using a rotary evaporator.

-

Neutralization & Extraction: Carefully pour the concentrated mixture into 200 mL of ice-cold water. A precipitate should form. Neutralize the aqueous suspension to pH ~7 by the slow addition of a saturated sodium bicarbonate solution.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. The resulting product, methyl 1H-indole-5-carboxylate, should be an off-white to pale yellow powder.[7] Further purification can be achieved by recrystallization from methanol if necessary.

Section 2: Step 2 - Selective Reduction to this compound

Principle and Mechanism: Chemoselective Hydride Reduction

The selective reduction of the C2-C3 double bond of the indole ring is the critical transformation. While various reagents exist, sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid provides an exceptionally clean and high-yielding conversion.[8]

The rationale for this method's success lies in the reaction mechanism. In the presence of acetic acid, the indole nitrogen or, more significantly, the C3 position of the indole ring becomes protonated. This generates a highly reactive iminium-like ion intermediate, which disrupts the aromaticity of the pyrrole ring. Sodium cyanoborohydride is a mild hydride donor that is stable in acidic conditions and is particularly adept at reducing electrophilic iminium species. It selectively delivers a hydride to the C2 position, quenching the iminium ion and resulting in the desired indoline ring structure. This method avoids the over-reduction often seen with more powerful reducing agents.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a verified synthetic procedure.[8]

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 1H-indole-5-carboxylate (5.0 g, 28.5 mmol) in glacial acetic acid (50 mL).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring.

-

Reagent Addition: Slowly add sodium cyanoborohydride (5.38 g, 85.6 mmol, 3.0 equivalents) to the cooled solution in portions over approximately 5-10 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Quenching: Upon completion, carefully add 15 mL of water to the reaction mixture to quench any unreacted hydride reagent.

-

Solvent Removal: Remove all solvents under reduced pressure using a rotary evaporator.

-

Extraction and Wash: Dissolve the resulting residue in ethyl acetate (200 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 150 mL) to neutralize the acetic acid, followed by a wash with saturated brine (150 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution of 0-50% ethyl acetate in hexane containing 0.1% triethylamine is effective.[8] The triethylamine is crucial to prevent the basic indoline product from tailing on the acidic silica gel. Combine the pure fractions and evaporate the solvent to afford this compound as a solid or oil.

Section 3: Process Summary and Data

Overall Synthetic Workflow

The two-step synthesis is summarized in the workflow diagram below.

Caption: Synthetic pathway from Indole-5-carboxylic Acid to the target molecule.

Quantitative Data Summary

| Parameter | Step 1: Esterification | Step 2: Reduction |

| Starting Material | Indole-5-carboxylic acid | Methyl 1H-indole-5-carboxylate |

| Key Reagents | Methanol, H₂SO₄ | Sodium Cyanoborohydride, Acetic Acid |

| Typical Yield | >90% | ~99%[8] |

| Product Purity | >95% (post-filtration) | >98% (post-chromatography) |

| Melting Point (Intermediate) | 126-128 °C[9] | N/A |

| Molecular Formula (Product) | C₁₀H₉NO₂[10] | C₁₀H₁₁NO₂[11] |

| Molecular Weight (Product) | 175.18 g/mol | 177.20 g/mol [12] |

Section 4: Troubleshooting and Field Insights

-

Controlling the Esterification Equilibrium: If the esterification reaction in Step 1 stalls, the equilibrium can be further shifted by removing the water byproduct. While using excess methanol is standard, for difficult substrates, a Dean-Stark apparatus could be employed with a co-solvent like toluene, although this complicates the workup.

-

Purity of the Intermediate: Ensure the methyl 1H-indole-5-carboxylate intermediate is reasonably pure and dry before proceeding to the reduction step, as impurities could lead to side reactions or lower yields.

-

Importance of Triethylamine in Chromatography: The addition of a small amount of triethylamine to the chromatography eluent in Step 2 is a critical field-proven technique. The basic nitrogen of the indoline product can interact strongly with the acidic silanol groups on the silica gel, leading to poor separation and low recovery. The triethylamine acts as a competitive base, masking these active sites and ensuring sharp, symmetrical peaks.

-

Alternative Reduction Strategies: While the NaBH₃CN method is highly recommended, other reagents can accomplish this transformation. Borane complexes in the presence of trifluoroacetic acid are also effective for reducing indoles to indolines.[13] Catalytic hydrogenation using platinum or palladium catalysts can work but often requires N-protection of the indole and careful control of conditions to prevent over-reduction or catalyst deactivation.[1][2]

-

Role of N-Protecting Groups: In many indole syntheses, the indole nitrogen is protected (e.g., with Boc, Ts, or SEM groups) to modulate the ring's electronics or prevent undesired reactions at the nitrogen atom.[14][15] A key advantage of the presented NaBH₃CN/AcOH protocol is its high efficiency on the unprotected N-H indole, simplifying the overall synthetic sequence by avoiding additional protection and deprotection steps.

Conclusion

The synthesis of this compound from indole-5-carboxylic acid is reliably achieved through a two-step sequence of Fischer esterification followed by a selective reduction with sodium cyanoborohydride in acetic acid. This guide provides a scientifically sound and experimentally validated framework for this transformation. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers and drug development professionals can confidently produce this valuable synthetic intermediate with high yield and purity, facilitating the advancement of their discovery programs.

References

-

ResearchGate: What's the best way to protect the NH group in Heterocyclic Compounds? Available at: [Link]

-

Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available at: [Link]

-

PubChem: methyl 1H-indole-5-carboxylate. National Institutes of Health. Available at: [Link]

- Google Patents: US4210590A - Reduction of indole compounds to indoline compounds.

- Google Patents: US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.

-

ResearchGate: A New Protecting-Group Strategy for Indoles. Available at: [Link]

-

ACS Publications: Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available at: [Link]

-

PrepChem.com: Synthesis of methyl indole-5-carboxylate. Available at: [Link]

-

ResearchGate: Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF. Available at: [Link]

-

Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Available at: [Link]

-

ResearchGate: (PDF) A convenient preparation of indoline. Available at: [Link]

-

RSC Publishing: Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Chemical Science. Available at: [Link]

-

SciSpace: Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Available at: [Link]

-

NIH: Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Available at: [Link]

-

Organic Chemistry Portal: Synthesis of indolines. Available at: [Link]

-

Otto Chemie Pvt. Ltd.: Methyl indole-5-carboxylate, 98%+. Available at: [Link]

-

ACS Publications: Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate: Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Available at: [Link]

-

Methyl 1H-indole-3-carboxylate. Available at: [Link]

-

Master Organic Chemistry: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

Wikipedia: Fischer–Speier esterification. Available at: [Link]

-

MDPI: Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore. Available at: [Link]

-

MDPI: Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Available at: [Link]

-

Master Organic Chemistry: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

PubMed: A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids. Available at: [Link]

-

Organic Chemistry Portal: Fischer Esterification. Available at: [Link]

-

Organic Chemistry Portal: Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]

-

MDPI: A General and Scalable Synthesis of Polysubstituted Indoles. Available at: [Link]

-

ACS Publications: Reduction of indoles and related compounds. Chemical Reviews. Available at: [Link]

-

Astech Ireland Ltd: Indole-5-carboxylic acid ethyl ester, 25 g, glass. Available at: [Link]

-

ACS Publications: A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]

- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Methyl indole-5-carboxylate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Methyl indole-5-carboxylate, 98%+ - 1011-65-0 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 10. methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl Indoline-5-carboxylate

Introduction: The Role of Methyl Indoline-5-carboxylate in Modern Drug Discovery

This compound (CAS No. 141452-01-9) is a pivotal heterocyclic building block in medicinal chemistry.[1][2] Its rigid, saturated bicyclic structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Notably, it is a key intermediate in the development of novel therapeutics, including potential antiepileptic drugs.[2][3] The indoline core is a common motif in pharmacologically active compounds, and strategic modifications can lead to potent agents with diverse activities.[4]

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of such an intermediate is paramount. The solubility and stability of this compound directly impact its handling, formulation, and the reliability of experimental outcomes. This guide provides a detailed exploration of these critical parameters, offering both theoretical insights and practical, field-proven methodologies for their assessment.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 141452-01-9 | [1][5] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][5] |

| Molecular Weight | 177.20 g/mol | [1][2][5] |

| Appearance | Solid (predicted) | [6] |

Part 1: Solubility Profile of this compound

Theoretical Considerations and Solvent Selection

The structure of this compound, featuring a secondary amine, an aromatic ring, and a methyl ester, suggests a moderate polarity. It is expected to be poorly soluble in water and more soluble in organic solvents.

Rationale for Solvent Selection:

-

Aqueous Buffers (e.g., Phosphate-Buffered Saline, pH 7.4): Essential for assessing solubility under physiological conditions, relevant for early-stage drug discovery and biological assays.

-

Common Organic Solvents:

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often used for creating stock solutions of test compounds for biological screening.

-

Ethanol (EtOH): A polar protic solvent, frequently used in formulations and as a co-solvent.

-

Methanol (MeOH): Similar to ethanol, used in both synthesis and analysis.

-

Acetonitrile (ACN): A polar aprotic solvent, common as an HPLC mobile phase component.

-

Dichloromethane (DCM) & Ethyl Acetate (EtOAc): Less polar solvents, often used in organic synthesis and extraction.

-

Experimental Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and straightforwardness.[7] The principle is to create a saturated solution of the compound in a given solvent and then quantify the concentration of the dissolved solute.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[7]

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Subsequently, separate the saturated solution from the excess solid using centrifugation followed by filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

The results should be compiled into a clear, comparative table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Expected to be low | TBD |

| PBS (pH 7.4) | 37 | TBD | TBD |

| DMSO | 25 | Expected to be high | TBD |

| Ethanol | 25 | TBD | TBD |

| Methanol | 25 | TBD | TBD |

| Acetonitrile | 25 | TBD | TBD |

TBD: To Be Determined experimentally.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Measurement.

Part 2: Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or formulation.[9] Forced degradation (or stress testing) is a powerful tool to elucidate potential degradation pathways.[1][10]

Predicted Chemical Liabilities

The indoline scaffold presents specific sites susceptible to degradation:

-

Oxidation: The indoline ring is an electron-rich system and is prone to oxidation, particularly at the benzylic position of the nitrogen atom, potentially leading to the corresponding indole derivative or other oxidative products.[11] This is often the primary metabolic pathway for indoline-containing compounds.[11]

-

Hydrolysis: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

-

Photodegradation: Aromatic systems can be sensitive to light, which can induce radical-mediated degradation pathways.

Forced Degradation Studies

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition.[3] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products are detectable without completely consuming the parent compound.[10]

-

Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix with 0.1 M NaOH at room temperature. Monitor the reaction closely as base-catalyzed hydrolysis can be rapid.

-

Oxidative Degradation: Mix with a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C).

-

Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber).

-

-

Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

A reverse-phase HPLC method is typically suitable.[12]

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 254 nm or the compound's λmax).

Potential Degradation Pathway Visualization

Caption: Potential Degradation Pathways of this compound.

Part 3: Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[13] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[14] Avoid contact with strong oxidizing agents.[14]

Conclusion

This compound is a valuable intermediate with significant potential in drug discovery. While specific published data on its solubility and stability are scarce, this guide provides a comprehensive framework for its characterization. By employing systematic methodologies such as the shake-flask method for solubility and forced degradation studies for stability, researchers can generate the critical data needed to confidently utilize this compound in their research and development endeavors. The insights gained from these studies will ultimately support the development of robust synthetic routes, stable formulations, and reliable biological data, accelerating the path from discovery to application.

References

-

Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Procedure for solubility testing of NM suspension. ResearchGate. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

[Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. PubMed. [Link]

-

Stability-Indicating Chromatographic Methods for the Determination of Sertindole. ResearchGate. [Link]

- Method for determining solubility of a chemical compound.

-

Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerLink. [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

-

Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. PubMed. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. apicule.com [apicule.com]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Methyl Indoline-5-carboxylate

Introduction

Methyl indoline-5-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indoline scaffold, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The indoline nucleus is a core structural motif in numerous pharmaceuticals, exhibiting diverse pharmacological activities. The addition of a methyl carboxylate group at the 5-position provides a key functional handle for further molecular elaboration, making this compound a versatile intermediate in the synthesis of complex drug candidates.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification, characterization, and quality control of this important synthetic intermediate. The data presented herein is a combination of experimentally-derived values for analogous structures and predicted values based on established spectroscopic principles, providing a robust framework for the structural elucidation of this compound.

Molecular Structure and Synthesis

The structural integrity of a synthetic intermediate is paramount in drug discovery. Understanding its synthesis provides context for potential impurities and informs the interpretation of its spectroscopic data.

Molecular Structure:

Caption: Molecular structure of this compound.

A common and efficient route for the synthesis of this compound involves the reduction of its corresponding indole precursor, methyl indole-5-carboxylate.[1] This transformation is typically achieved using a reducing agent such as sodium cyanoborohydride in an acidic medium like acetic acid.[1] The progress of this reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, aliphatic, amine, and methyl ester protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.8 | d | 1H | H-4 |

| ~7.6 - 7.7 | dd | 1H | H-6 |

| ~6.6 - 6.7 | d | 1H | H-7 |

| ~4.0 (broad s) | s | 1H | N-H |

| 3.86 | s | 3H | -OCH₃ |

| 3.60 | t, J ≈ 8.5 Hz | 2H | H-2 |

| 3.10 | t, J ≈ 8.5 Hz | 2H | H-3 |

Interpretation:

-

Aromatic Region (δ 6.5-8.0 ppm): The protons on the benzene ring (H-4, H-6, and H-7) are expected to appear in this region. The electron-withdrawing nature of the carboxylate group at C-5 will deshield the ortho proton (H-4 and H-6) causing them to resonate at a lower field. H-4 is anticipated to be a doublet, H-6 a doublet of doublets, and H-7 a doublet.

-

Aliphatic Region (δ 3.0-4.0 ppm): The methylene protons of the indoline ring (H-2 and H-3) are expected to appear as triplets due to coupling with each other. The protons at C-2, being adjacent to the nitrogen atom, are expected to be slightly more deshielded than the protons at C-3.

-

Amine Proton (δ ~4.0 ppm): The N-H proton typically appears as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

-

Methyl Ester Protons (δ ~3.86 ppm): The three protons of the methyl ester group are expected to appear as a sharp singlet.

Caption: Predicted ¹H NMR spectral correlations for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O (ester) |

| ~155.0 | C-7a |

| ~131.0 | C-3a |

| ~130.0 | C-5 |

| ~128.0 | C-6 |

| ~124.0 | C-4 |

| ~109.0 | C-7 |

| ~52.0 | -OCH₃ |

| ~47.0 | C-2 |

| ~30.0 | C-3 |

Interpretation:

-

Carbonyl Carbon (δ ~167.0 ppm): The ester carbonyl carbon is the most deshielded carbon and appears at the lowest field.

-

Aromatic Carbons (δ 109.0-155.0 ppm): The six carbons of the benzene ring and the fused indoline system appear in this range. The carbons attached to the nitrogen (C-7a) and the ester group (C-5) will have distinct chemical shifts.

-

Aliphatic Carbons (δ 30.0-50.0 ppm): The two methylene carbons of the indoline ring (C-2 and C-3) resonate in the upfield region.

-

Methyl Carbon (δ ~52.0 ppm): The carbon of the methyl ester group appears in the mid-field region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be a suitable alternative.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64 (depending on sample concentration).

-

Spectral width: ~16 ppm.

-

-

¹³C NMR:

-

Proton-decoupled sequence.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.[3]

-

Spectral width: ~240 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H stretch (secondary amine) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, ~2850 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (aromatic ester)[4] |

| ~1610, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1280 | Strong | Asymmetric C-O-C stretch (ester)[4] |

| ~1100 | Strong | Symmetric C-O-C stretch (ester)[4] |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted) |

Interpretation:

-

N-H Stretch: The sharp peak around 3350 cm⁻¹ is characteristic of a secondary amine N-H bond.[5]

-

C=O Stretch: A strong absorption around 1715 cm⁻¹ is indicative of the carbonyl group of the aromatic ester.[6]

-

C-O Stretches: The two strong bands around 1280 cm⁻¹ and 1100 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester group.[4]

-

Aromatic and Aliphatic C-H Stretches: Peaks in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions correspond to aromatic and aliphatic C-H bonds, respectively.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted EI-MS Data:

| m/z | Relative Intensity | Assignment |

| 177 | High | [M]⁺ (Molecular Ion) |

| 146 | Moderate | [M - OCH₃]⁺ |

| 118 | High | [M - COOCH₃]⁺ |

| 91 | Moderate | Tropylium ion fragment |

Interpretation:

-

Molecular Ion Peak: The peak at m/z 177 corresponds to the molecular weight of this compound (C₁₀H₁₁NO₂), confirming its elemental composition.[7]

-

Fragmentation Pattern:

-

The loss of a methoxy radical (-OCH₃) from the molecular ion would result in a fragment at m/z 146.

-

A significant fragment at m/z 118 is expected due to the loss of the entire methyl carboxylate group (-COOCH₃). This is a common fragmentation pathway for esters.

-

Further fragmentation of the indoline ring can lead to the formation of various smaller ions, including the stable tropylium ion at m/z 91. The fragmentation of indoline derivatives often involves cleavages in the five-membered ring.[8][9]

-

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[10]

-

-

Ionization:

-

Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source.[11]

-

-

Mass Analysis:

-

Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, based on established principles and data from analogous compounds, serves as a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for the stringent quality control required in drug discovery and development. The structural insights gained from these spectroscopic techniques are fundamental to advancing the synthesis of novel therapeutic agents derived from this versatile indoline building block.

References

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

-

PrepChem. (2023). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 496. Available at: [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

Zhang, X., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 47(8), 1041-1049. Available at: [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Argyropoulos, D. S., & Pu, Y. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1728-1731. Available at: [Link]

-

Mándi, A., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 993-1004. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 14-22. Available at: [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]

-

Scribd. (n.d.). 1H NMR Organic Structure Guide. Retrieved from [Link]

-

Martin, G. E., & Williams, A. J. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry. Available at: [Link]

-

Grimme, S., & Hansen, A. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. Angewandte Chemie International Edition, 55(22), 6513-6517. Available at: [Link]

-

Yustisia, S., & Puspitasari, F. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Available at: [Link]

-

LibreTexts Chemistry. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

Kamble, R. R. (n.d.). 1H NMR Spectroscopy. Karnatak University. Retrieved from [Link]

-

Koster, C. G. (1995). Ionization Methods in Organic Mass Spectrometry. Royal Society of Chemistry. Available at: [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Decarboxylative acylation of indolines with α-keto acids under palladium catalysis: a facile strategy for the synthesis of 7-substituted indoles. Retrieved from [Link]

-

Wang, Z., et al. (2016). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 81(12), 5217-5225. Available at: [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

MDPI. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank, 2024(1), M1840. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

SpectraBase. (n.d.). methyl 3-amino-5-methyl-1H-indole-2-carboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL-5-HYDROXY-1H-INDOLE-2-CARBOXYALTE - Optional[13C NMR]. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Innovatech Labs. (2023). The Basics of FTIR Spectroscopy: An Industry Guide. Retrieved from [Link]

-

Penn State University. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 9. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Strategic Role of Methyl Indoline-5-carboxylate in Modern Chemical Synthesis: A Technical Guide

This guide provides an in-depth technical exploration of methyl indoline-5-carboxylate, a versatile heterocyclic building block. We will delve into its synthesis, key chemical properties, and its expanding applications in medicinal chemistry, drug discovery, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The Indoline Scaffold's Significance

The indoline nucleus, a saturated bicyclic aromatic amine, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a valuable framework for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. This compound, in particular, has emerged as a critical starting material and intermediate due to the synthetic versatility offered by its ester and secondary amine functionalities. These reactive sites allow for a wide range of chemical modifications, making it a cornerstone for the synthesis of diverse and complex molecules with significant therapeutic potential.

Synthesis and Physicochemical Properties

The primary and most common synthesis of this compound involves the reduction of its indole precursor, methyl indole-5-carboxylate.[1] This transformation is typically achieved with high efficiency.

Detailed Synthesis Protocol

A well-established and high-yielding protocol for the synthesis of this compound is the reduction of methyl indole-5-carboxylate using sodium cyanoborohydride in acetic acid.[1]

Reaction Scheme:

Caption: Reduction of methyl indole-5-carboxylate.

Step-by-Step Methodology:

-

To a solution of methyl 1H-indole-5-carboxylate (1 g, 5.71 mmol) in 10 mL of acetic acid at 0 °C, slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) over 5 minutes.[1]

-

Stir the reaction mixture at room temperature for 1 hour.[1]

-

Upon completion, quench the reaction by adding 3 mL of water.

-

Remove all solvents under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (150 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Combine the organic phases, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (0-50% ethyl acetate in hexane containing 0.1% triethylamine) to yield the final product.[1]

This method consistently provides a high yield of the desired product, often around 99%.[1]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 141452-01-9 | [2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2] |

| Molecular Weight | 177.2 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 67-69 °C | [3] |

| Boiling Point | 331.0±31.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [3] |

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable starting material for the synthesis of a wide array of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including oncology, neurology, and inflammatory diseases.

Anticancer Agents: PAK4 Inhibitors

The indoline-2-one-5-carboxamide scaffold, directly accessible from this compound, has been identified as a potent inhibitor of p21-activated kinase 4 (PAK4).[4] PAK4 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and migration, and its overexpression is implicated in several cancers.

A series of 3-substituted-indolin-2-one-5-carboxamide derivatives have been synthesized and evaluated, with many displaying nanomolar biochemical activity against PAK4 and potent antiproliferative activity against cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer).[4] For instance, compound 10a from one such study exhibited a PAK4 IC₅₀ of 25 nM and cellular IC₅₀ values of 0.58 µM and 0.095 µM against A549 and HCT116 cells, respectively.[4]

Signaling Pathway Implication:

Caption: Inhibition of the PAK4 signaling pathway.

The development of these inhibitors highlights the utility of the indoline-5-carboxylate core in designing targeted cancer therapies.

Dual 5-LOX/sEH Inhibitors for Anti-inflammatory Therapy

Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[5] The simultaneous inhibition of these targets represents a promising strategy for developing novel anti-inflammatory drugs. While the direct starting material in the cited study was 5-methylindoline-2,3-dione, the underlying indoline scaffold is closely related to this compound, demonstrating the potential of this chemical class in anti-inflammatory drug discovery.[5]

Intermediates for Complex Pharmaceutical Ingredients

This compound and its close derivatives are key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). For example, the related compound, methyl 2-oxoindoline-6-carboxylate, is a crucial intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[6] This underscores the industrial relevance of this class of molecules in the production of modern medicines.

Potential in Neurological and Other Disorders

The broader class of indole and indoline derivatives has been extensively studied for a wide range of biological activities, including applications in neurological disorders.[7] While specific examples starting directly from this compound are less documented in readily available literature, its utility as a versatile intermediate suggests its potential in the synthesis of novel agents for such conditions. One supplier notes its potential use in the synthesis of antiepileptic drugs.[8]

Emerging Applications in Material Science and Agrochemicals

While the primary focus of research on this compound has been in the pharmaceutical sector, its chemical functionality also lends itself to applications in other fields.

Materials Science

The indoline structure can be incorporated into larger polymeric structures. The ester and amine groups of this compound provide reactive handles for polymerization reactions. Its derivatives have been explored for their potential in developing novel materials, such as polymers and coatings, which could offer enhanced properties.[7] There is also mention of its potential as an intermediate in electronic materials, for example, in organic light-emitting diodes (OLEDs).[3]

Agrochemicals

The indole scaffold is present in various agrochemicals. This compound is being investigated for its potential use in the development of new agrochemicals, such as plant growth regulators and pest control agents.[7]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on indoline-2-carboxamide derivatives have provided valuable insights for designing more potent and selective compounds. For instance, in the context of CB1 receptor allosteric modulators, it was found that a chloro or fluoro group at the C5 position of the indole ring and short alkyl groups at the C3 position enhanced modulation potency.[9] While this study focused on indole-2-carboxamides, the principles of substituent effects on the indole/indoline core are often transferable and can guide the design of new derivatives from this compound.

Conclusion and Future Outlook

This compound is a synthetically accessible and highly versatile building block with significant potential across multiple scientific disciplines. Its established role as a key intermediate in the synthesis of potent anticancer agents is a testament to its value in medicinal chemistry. The expanding, albeit less developed, applications in materials science and agrochemicals suggest new avenues for future research. As the demand for novel, complex, and effective small molecules continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in driving innovation.

References

- Zhang, Q., et al. (2018). Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors. European Journal of Medicinal Chemistry, 155, 637-651.

-

Justia Patents. (2020). Synthesis of 2-indolinone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]

- Zhang, W., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4845-4858.

-

MDPI. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Retrieved from [Link]

-

ACS Publications. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Retrieved from [Link]

-

Semantic Scholar. (2018). Synthesis , characterization and pharmacological evaluation of novel Indole derivatives. Retrieved from [Link]

-

National Institutes of Health. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

-

PubMed Central. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-indole-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Novel process for the synthesis of indoline derivatives.

-

PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]

-

BIOSYNCE. (n.d.). This compound CAS 141452-01-9. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of 5-substituted indole derivatives.

-

Otto Chemie Pvt. Ltd. (n.d.). Methyl indole-5-carboxylate, 98%+. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. biosynce.com [biosynce.com]

- 4. Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patents.justia.com [patents.justia.com]

- 7. chemimpex.com [chemimpex.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Drug Discovery: A Technical Guide to Methyl Indoline-5-Carboxylate Derivatives and Analogs

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of a particularly promising class of compounds: methyl indoline-5-carboxylate and its derivatives. We will navigate the synthetic intricacies, delve into the critical physicochemical properties, and illuminate the diverse therapeutic applications of these molecules. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and actionable, field-proven insights to accelerate innovation in this dynamic area of research. We will dissect the mechanisms of action that underpin their therapeutic potential, from the inhibition of key enzymes in pathogenic bacteria to the modulation of critical signaling pathways in cancer.[3][4][5] Furthermore, this guide will address the practical challenges encountered when working with these compounds, such as poor aqueous solubility, and present validated strategies for their mitigation.[1][6][7][8][9]

The Indoline Core: A Privileged Scaffold in Medicinal Chemistry

The indoline, or 2,3-dihydroindole, structure is a bicyclic heterocyclic organic compound that has garnered significant attention in drug discovery.[1] Its unique structural and electronic properties make it an ideal backbone for the design of novel therapeutic agents. The presence of a nitrogen atom within the five-membered ring provides a site for hydrogen bonding and further functionalization, while the fused benzene ring offers a platform for a wide array of substitutions to modulate lipophilicity, electronic properties, and steric interactions. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The this compound core, in particular, serves as a versatile starting point for the synthesis of a diverse library of compounds. The ester functionality at the 5-position can be readily modified, and the indoline nitrogen can be derivatized to explore a vast chemical space, leading to the discovery of compounds with a wide range of biological activities.

Synthesis and Derivatization Strategies

The efficient synthesis of the this compound core and its subsequent derivatization are critical for the exploration of its therapeutic potential.

Core Synthesis: A Reliable Reductive Pathway

A common and high-yielding method for the synthesis of this compound involves the reduction of the corresponding indole precursor, methyl indole-5-carboxylate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

-

Step 1: Dissolution. In a round-bottom flask, dissolve methyl 1H-indole-5-carboxylate (1 g, 5.71 mmol) in 10 mL of acetic acid.

-

Step 2: Cooling. Cool the solution to 0°C in an ice bath.

-

Step 3: Reduction. Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the stirred solution over a period of 5 minutes.

-

Step 4: Reaction. Allow the reaction mixture to stir at room temperature for 1 hour.

-

Step 5: Quenching and Concentration. After the reaction is complete, add 3 mL of water and then remove all solvents under reduced pressure.

-

Step 6: Extraction. Dissolve the residue in ethyl acetate (150 mL) and a saturated aqueous solution of sodium bicarbonate (150 mL). Separate the layers and extract the aqueous phase three more times with ethyl acetate (75 mL each).

-

Step 7: Washing and Drying. Combine the organic extracts, wash with brine (150 mL), and dry over anhydrous sodium sulfate.

-

Step 8: Purification. Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography (0-50% ethyl acetate in hexane containing 0.1% triethylamine) to yield this compound.

Table 1: Synthesis of this compound - Key Parameters

| Parameter | Value |

| Starting Material | Methyl 1H-indole-5-carboxylate |

| Reducing Agent | Sodium Cyanoborohydride |

| Solvent | Acetic Acid |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 1 hour |

| Purification Method | Flash Column Chromatography |

Derivatization Strategies

The versatility of the this compound core allows for a multitude of derivatization strategies to explore structure-activity relationships (SAR). Key modification sites include the indoline nitrogen (N-1 position) and various positions on the benzene ring.

-

N-Substitution: The indoline nitrogen can be readily alkylated, acylated, or arylated to introduce a variety of functional groups. These modifications can significantly impact the compound's binding affinity to its biological target and its physicochemical properties.

-